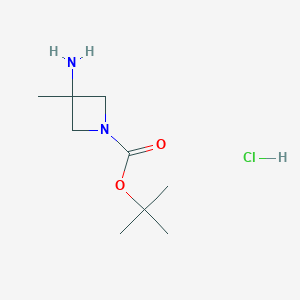Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride
CAS No.: 2138059-95-5
Cat. No.: VC6381599
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2138059-95-5 |
|---|---|
| Molecular Formula | C9H19ClN2O2 |
| Molecular Weight | 222.71 |
| IUPAC Name | tert-butyl 3-amino-3-methylazetidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-8(2,3)13-7(12)11-5-9(4,10)6-11;/h5-6,10H2,1-4H3;1H |
| Standard InChI Key | AHYAXFMAPAXEJF-UHFFFAOYSA-N |
| SMILES | CC1(CN(C1)C(=O)OC(C)(C)C)N.Cl |
Introduction
Chemical Identity and Physical Properties
Structural and Molecular Characteristics
The compound derives from tert-butyl 3-amino-3-methylazetidine-1-carboxylate, a bicyclic azetidine derivative. The hydrochloride form introduces a protonated amine group, resulting in the molecular formula C₉H₁₈N₂O₂·HCl and a molecular weight of 222.71 g/mol (calculated from the free base molecular weight of 186.25 g/mol ). Key structural features include:
-
A four-membered azetidine ring with a tertiary butyl carbamate group.
-
A methyl-substituted amino group at the 3-position.
Table 1: Physical Properties of tert-Butyl 3-Amino-3-Methylazetidine-1-Carboxylate Hydrochloride
| Property | Value | Source |
|---|---|---|
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point (free base) | 242.5 ± 33.0 °C | |
| Flash Point (free base) | 100.5 ± 25.4 °C | |
| Solubility (free base) | 22.3 mg/mL in water | |
| pKa (amine) | ~8.5 (estimated) |
Spectroscopic Data
-
IR Spectroscopy: Peaks corresponding to N-H stretching (3300–3500 cm⁻¹) and carbonyl (C=O) vibrations (1680–1720 cm⁻¹) .
-
NMR: The tert-butyl group appears as a singlet at δ 1.4 ppm (¹³C: 28–30 ppm), while the azetidine ring protons resonate between δ 3.0–4.0 ppm .
Synthesis and Industrial Production
Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step process:
-
Formation of the Free Base:
-
Salt Formation:
Industrial-Scale Production
Industrial methods optimize yield and purity through:
-
Continuous Flow Reactors: Minimize side reactions and improve heat transfer .
-
Crystallization Techniques: Use anti-solvents like diethyl ether to isolate high-purity hydrochloride salt .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a key building block in synthesizing:
-
Antiviral Agents: Modified azetidines exhibit activity against RNA viruses by inhibiting viral polymerases .
-
Antibiotics: Derivatives target bacterial efflux pumps, enhancing antibiotic efficacy .
Case Study: Anticancer Drug Development
In a 2024 study, the hydrochloride salt was coupled with aryl carboxylic acids via HBTU-mediated amidation to produce candidates with IC₅₀ values < 1 μM against breast cancer cell lines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume